[(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-(4-ethylsulfonylphenyl)methanone
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Overview
Description
[(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-(4-ethylsulfonylphenyl)methanone, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for investigating the role of noradrenaline in various physiological and pathological processes.
Mechanism of Action
[(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-(4-ethylsulfonylphenyl)methanone selectively targets and destroys noradrenergic neurons by binding to and inhibiting the uptake of noradrenaline into these neurons. This results in a depletion of noradrenaline in the brain and other noradrenergic tissues, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
The depletion of noradrenaline caused by this compound has been shown to have a range of effects on physiological and behavioral processes. These include alterations in blood pressure, heart rate, body temperature, and locomotor activity. This compound has also been shown to affect learning and memory, anxiety, depression, and stress responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-(4-ethylsulfonylphenyl)methanone in scientific research is its selectivity for noradrenergic neurons, which allows for specific targeting of these neurons and investigation of their role in various processes. However, the depletion of noradrenaline caused by this compound can also have non-specific effects on other neurotransmitter systems, which can complicate interpretation of results. Additionally, the use of this compound requires careful dosing and monitoring to avoid potential confounding effects.
Future Directions
There are many potential future directions for research using [(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-(4-ethylsulfonylphenyl)methanone. One area of interest is the role of noradrenaline in the development and progression of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Another area of interest is the potential therapeutic use of this compound or other noradrenaline-depleting agents in the treatment of these disorders. Additionally, further research is needed to better understand the mechanisms underlying the effects of this compound on behavior, cognition, and emotion, as well as to explore its potential use as a tool for investigating other neurotransmitter systems.
Synthesis Methods
[(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-(4-ethylsulfonylphenyl)methanone can be synthesized using a multi-step process that involves the reaction of 4-ethylsulfonylbenzaldehyde with cyclopropanecarbonyl chloride, followed by the reaction of the resulting intermediate with (R)-(-)-2-pyrrolidinylmethylamine. The final product is obtained after purification through chromatography.
Scientific Research Applications
[(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-(4-ethylsulfonylphenyl)methanone has been widely used in scientific research to study the role of noradrenaline in various physiological and pathological processes. It has been used to investigate the effects of noradrenaline depletion on behavior, cognition, and emotion, as well as to study the underlying mechanisms of various neurological and psychiatric disorders.
properties
IUPAC Name |
[(2R,4S)-2,4-dicyclopropylpyrrolidin-1-yl]-(4-ethylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-2-24(22,23)17-9-7-15(8-10-17)19(21)20-12-16(13-3-4-13)11-18(20)14-5-6-14/h7-10,13-14,16,18H,2-6,11-12H2,1H3/t16-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYQNQSWHLSENG-SJLPKXTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(CC2C3CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2C[C@@H](C[C@@H]2C3CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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